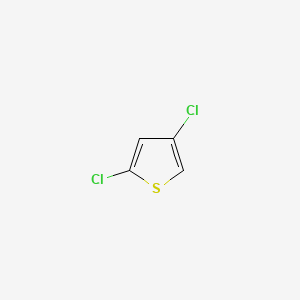
2,4-dichlorothiophene
概要
説明
2,4-Dichlorothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds that are structurally similar to benzene, with one of the carbon atoms replaced by a sulfur atom. The presence of chlorine atoms at the 2 and 4 positions of the thiophene ring makes this compound a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dichlorothiophene can be synthesized through several methods. One common approach involves the chlorination of thiophene. The reaction typically proceeds via electrophilic substitution, where thiophene reacts with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and using an inert solvent like carbon tetrachloride to facilitate the chlorination process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The chlorination process is carefully monitored to prevent over-chlorination and to control the formation of by-products .
化学反応の分析
Types of Reactions: 2,4-Dichlorothiophene undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to thiophene derivatives with fewer chlorine atoms. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under controlled temperature and solvent conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, halides, and other nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with fewer chlorine atoms.
Substitution: Amino-substituted thiophenes, halogenated thiophenes.
科学的研究の応用
2,4-Dichlorothiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use this compound derivatives to study biological pathways and enzyme interactions.
Medicine: Some derivatives exhibit antimicrobial and anticancer properties, making them potential candidates for drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-dichlorothiophene and its derivatives depends on the specific application. In biological systems, it can interact with enzymes and proteins, altering their function. For example, some derivatives inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. In chemical reactions, the chlorine atoms on the thiophene ring influence the reactivity and selectivity of the compound, making it a versatile intermediate in organic synthesis .
類似化合物との比較
2,5-Dichlorothiophene: Similar in structure but with chlorine atoms at the 2 and 5 positions.
2,3-Dichlorothiophene: Chlorine atoms at the 2 and 3 positions.
2,4-Dichlorophenol: A related compound with a phenol ring instead of a thiophene ring.
Uniqueness: 2,4-Dichlorothiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 2 and 4 positions enhances its reactivity in electrophilic and nucleophilic substitution reactions, making it a valuable intermediate for synthesizing a wide range of derivatives .
特性
IUPAC Name |
2,4-dichlorothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2S/c5-3-1-4(6)7-2-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYVFNNIILYXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169321 | |
| Record name | Thiophene, 2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-75-1 | |
| Record name | Thiophene, 2,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


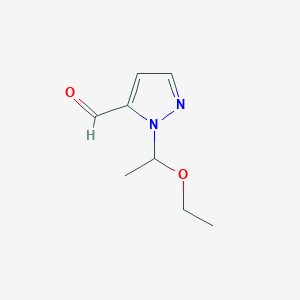


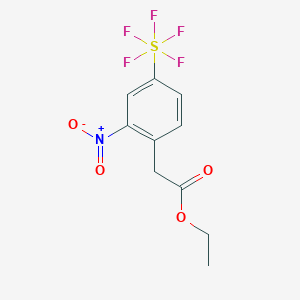

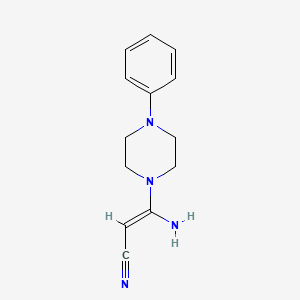

![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)

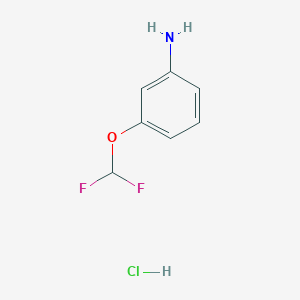


![1-[(3-Methylphenoxy)acetyl]piperazine](/img/structure/B3031099.png)
![2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B3031100.png)
